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Compound of Interest

Compound Name: 10H-Phenothiazine 5,5-dioxide

Cat. No.: B075397 Get Quote

For researchers, scientists, and drug development professionals, the precise structural

elucidation of 10H-Phenothiazine 5,5-dioxide derivatives is paramount for understanding their

physicochemical properties and biological activities. This guide provides a comparative

overview of analytical techniques and experimental data to aid in the structural verification of

this important class of compounds.

Phenothiazine and its derivatives are a versatile class of heterocyclic compounds with a wide

array of pharmacological applications, including antipsychotic and antihistaminic activities.[1][2]

The oxidation of the sulfur atom to a sulfone group in 10H-Phenothiazine 5,5-dioxide
significantly alters the molecule's electronic and conformational properties, making accurate

structural analysis essential.[3][4] This guide focuses on the key analytical methods used to

confirm the structure of these derivatives.

Comparative Spectroscopic and Crystallographic
Data
The structural verification of 10H-Phenothiazine 5,5-dioxide derivatives relies on a

combination of spectroscopic and crystallographic techniques. Below is a summary of expected

data for the parent compound and a representative derivative.
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Analytical Technique
10H-Phenothiazine 5,5-

dioxide

Representative Derivative

Data (Example)

Molecular Formula C₁₂H₉NO₂S[5] Varies with substitution

Molecular Weight 231.27 g/mol [5] Varies with substitution

¹H NMR (ppm)
Expected signals for aromatic

protons and the N-H proton.

δ 8.72 (s, 1H), 8.00 (d, J = 8.2

Hz, 1H), 7.70 (d, J = 8.4 Hz,

1H), 7.51 – 7.47 (m, 1H), 7.27

– 7.23 (m, 1H), 7.04 – 6.99 (m,

2H), 6.80 – 6.76 (m, 4H), 6.52

(s, 2H), 5.95 – 5.95 (m, 2H),

3.95 (s, 3H)[6]

¹³C NMR (ppm)
Expected signals for aromatic

carbons.

δ 167.93, 145.02, 141.36,

134.59, 134.54, 130.96,

128.04, 126.81, 125.89,

123.16, 123.12, 120.76,

119.60, 116.76, 115.63,

115.15, 52.79[6]

Mass Spectrometry (m/z) [M+H]⁺ at 232.04

[M+H]⁺ calcd for

C₂₄H₁₉N₂O₂S⁺, 399.1162,

found: 399.1158[6]

X-ray Crystallography
Provides definitive solid-state

conformation.[1]

N/A (Specific to individual

crystal structures)

Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are generalized

protocols for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.
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Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a

deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz

spectrometer.[6][7]

Data Acquisition:

For ¹H NMR, acquire spectra with a sufficient number of scans to obtain a good signal-to-

noise ratio. Chemical shifts are reported in parts per million (ppm) relative to a residual

solvent peak or an internal standard like tetramethylsilane (TMS).[6]

For ¹³C NMR, proton-decoupled spectra are usually acquired.

Data Analysis: Analyze chemical shifts, coupling constants, and integration to determine the

structure.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition

of a compound.

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g.,

methanol or acetonitrile).

Instrumentation: High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization

(ESI) is commonly used to obtain accurate mass measurements.[6]

Data Acquisition: Infuse the sample solution into the mass spectrometer. Acquire data in

positive or negative ion mode, depending on the analyte.

Data Analysis: Compare the experimentally determined monoisotopic mass of the molecular

ion (e.g., [M+H]⁺) with the calculated theoretical mass to confirm the elemental composition.

X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous proof of the molecular structure in the

solid state.[8]
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Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can

be achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot

saturated solution.

Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source

(e.g., Mo Kα or Cu Kα) and a detector.

Data Collection: Mount a suitable crystal on the diffractometer and collect diffraction data,

typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.

Structure Solution and Refinement: Process the diffraction data to obtain the unit cell

parameters and intensity of each reflection. Solve the crystal structure using direct methods

or Patterson methods, and refine the structural model against the experimental data. The

final refined structure provides precise bond lengths, bond angles, and torsion angles.[3]

Workflow and Pathway Diagrams
Visualizing the experimental workflow and potential biological interactions can provide valuable

context.
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Caption: Experimental workflow for structure verification.
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Caption: Hypothetical signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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